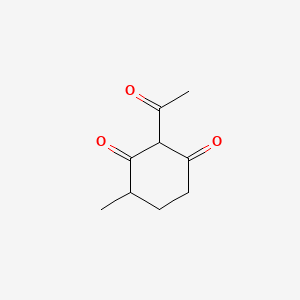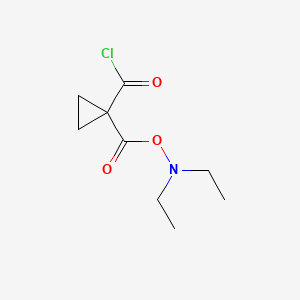
3,3,6-Trifluoro-6-methylcyclohexa-1,4-diene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,3,6-Trifluoro-6-methylcyclohexa-1,4-diene is a fluorinated organic compound characterized by the presence of three fluorine atoms and a methyl group attached to a cyclohexa-1,4-diene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,3,6-Trifluoro-6-methylcyclohexa-1,4-diene typically involves the trifluoromethylation of cyclohexa-1,4-diene derivatives. One common method is the radical trifluoromethylation, where a trifluoromethyl group is introduced into the molecule using radical intermediates . This process often requires specific catalysts and reaction conditions to achieve high yields and selectivity.
Industrial Production Methods
Industrial production of this compound may involve large-scale trifluoromethylation processes, utilizing advanced catalytic systems and optimized reaction conditions to ensure efficient and cost-effective synthesis. The exact methods and conditions can vary depending on the desired purity and application of the compound.
Analyse Chemischer Reaktionen
Types of Reactions
3,3,6-Trifluoro-6-methylcyclohexa-1,4-diene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form epoxides or other oxygen-containing derivatives.
Reduction: Reduction reactions can lead to the formation of partially or fully hydrogenated products.
Substitution: The trifluoromethyl and methyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include peracids for oxidation, hydrogen gas with metal catalysts for reduction, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired products.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield epoxides, while reduction can produce cyclohexane derivatives.
Wissenschaftliche Forschungsanwendungen
3,3,6-Trifluoro-6-methylcyclohexa-1,4-diene has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with improved pharmacokinetic properties.
Wirkmechanismus
The mechanism by which 3,3,6-Trifluoro-6-methylcyclohexa-1,4-diene exerts its effects involves interactions with various molecular targets and pathways. For instance, in electrophilic addition reactions, the compound can form allylic carbocations, which are stabilized by resonance . These intermediates can then undergo further transformations, leading to the formation of various products.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3,3,6-Trifluoro-6-methylcyclohexane: A fully hydrogenated analog of 3,3,6-Trifluoro-6-methylcyclohexa-1,4-diene.
3,3,6-Trifluoro-6-methylcyclohexa-1,3-diene: A positional isomer with different double bond locations.
Uniqueness
This compound is unique due to its specific substitution pattern and the presence of both trifluoromethyl and methyl groups on a cyclohexa-1,4-diene ring. This combination imparts distinct chemical properties, such as increased stability and reactivity, making it valuable for various applications .
Eigenschaften
Molekularformel |
C7H7F3 |
|---|---|
Molekulargewicht |
148.13 g/mol |
IUPAC-Name |
3,3,6-trifluoro-6-methylcyclohexa-1,4-diene |
InChI |
InChI=1S/C7H7F3/c1-6(8)2-4-7(9,10)5-3-6/h2-5H,1H3 |
InChI-Schlüssel |
ZSZZPWISIYVEPC-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(C=CC(C=C1)(F)F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


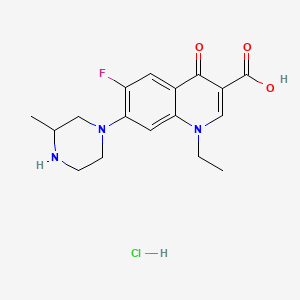
![2-[(1R,2R,4S)-4-[(2R)-2-[(1R,9S,12S,15R,16E,18R,19R,21R,23S,24E,26E,28E,30R,32S,35R)-1,18-dihydroxy-19,30-dimethoxy-15,17,21,23,29,35-hexamethyl-2,3,10,14,20-pentaoxo-11,36-dioxa-4-azatricyclo[30.3.1.04,9]hexatriaconta-16,24,26,28-tetraen-12-yl]propyl]-2-methoxycyclohexyl]oxyethyl 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B13839038.png)
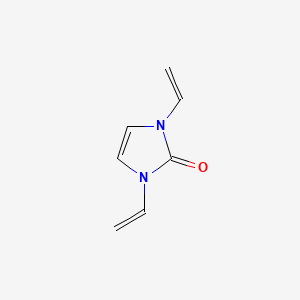
![7-O-(Triethylsilyl-2-debenzoyl-4-desacetyl-[2,4]oxol-D-seco-baccatin III](/img/structure/B13839046.png)
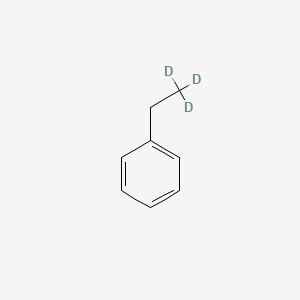

![[2-[(4Z,7Z,10Z,13Z,16Z,19Z)-docosa-4,7,10,13,16,19-hexaenoyl]oxy-3-hexadecanoyloxypropyl] (4Z,7Z,10Z,13Z,16Z,19Z)-docosa-4,7,10,13,16,19-hexaenoate](/img/structure/B13839052.png)

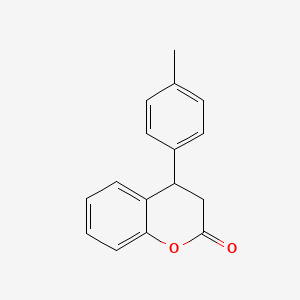
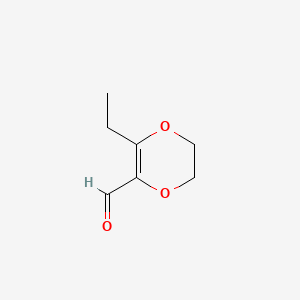
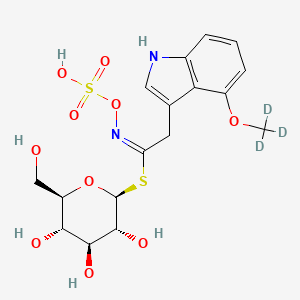
![(2S)-2-amino-3-[hydroxy-[(2R)-2-[(8Z,11Z,14Z)-icosa-8,11,14-trienoyl]oxy-3-icosoxypropoxy]phosphoryl]oxypropanoic acid](/img/structure/B13839066.png)
